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Compound Name: H-Ala-Ala-pNA hydrochloride

CAS No.: 50450-81-2

Cat. No.: B6324488

Get Quote

Executive Summary
The H-Ala-Ala-pNA hydrochloride assay is a fundamental colorimetric method used to

quantify the activity of specific serine proteases, most notably Elastase (e.g., neutrophil

elastase) and certain Dipeptidyl Peptidases (e.g., DPP-II, DPP-V).[1]

This guide details the physicochemical principles, kinetic mechanisms, and validation protocols

for using H-Ala-Ala-pNA (L-Alanyl-L-Alanyl-p-nitroanilide).[1] Unlike complex fluorometric

assays, this method relies on the stoichiometric release of p-nitroaniline (pNA), offering a

robust, low-cost, and high-throughput option for inhibitor screening in drug discovery.[1]

Mechanistic Principle
Chemical Basis of Detection
The core of the assay is the enzymatic hydrolysis of an amide bond. The substrate, H-Ala-Ala-

pNA, consists of a dipeptide (two alanine residues) covalently linked to a chromogenic reporter

group, p-nitroaniline (pNA), via an amide bond.[1]
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Native State: Intact H-Ala-Ala-pNA is colorless or faintly yellow, with an absorbance

maximum (

) in the UV region (~315 nm).[1]

Enzymatic Attack: The target protease recognizes the alanine residues (P1/P2 positions) and

cleaves the C-terminal amide bond.

Signal Generation: This cleavage releases free pNA. Due to the resonance delocalization of

the lone pair on the amine nitrogen into the nitro group, free pNA exhibits a strong yellow

color with a

shifted to 405–410 nm.

Reaction Pathway Visualization

Protease
(Elastase/DPP)

[Enzyme-Substrate]
Complex

Binding

H-Ala-Ala-pNA
(Colorless, λmax ~315nm)

Turnover

H-Ala-Ala-OH
(Dipeptide)Hydrolysis

p-Nitroaniline (pNA)
(Yellow, λmax ~405nm)

Chromogenic Shift

Click to download full resolution via product page

Figure 1: Enzymatic hydrolysis mechanism.[1] The protease acts catalytically, recycling to

cleave more substrate while accumulating the yellow pNA product.[1]

Enzymology & Specificity
Understanding why this substrate works is critical for interpreting data.

Substrate Specificity
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Elastase (EC 3.4.21.37): Neutrophil elastase prefers small, aliphatic amino acids (Val, Ala) at

the P1 position.[1][2] While longer substrates (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA) are

kinetically faster (

is higher), H-Ala-Ala-pNA serves as a minimal substrate useful for studying P1-P2 subsite
interactions [1].[1]

Dipeptidyl Peptidases (DPPs): Enzymes like DPP-V (from Aspergillus fumigatus) or DPP-II

specifically cleave N-terminal dipeptides.[1] H-Ala-Ala-pNA is a classic substrate for these

enzymes because it presents a free N-terminus and a dipeptide motif [2].[1]

Kinetic Parameters
The reaction follows Michaelis-Menten kinetics.[1]

[1]

(Michaelis Constant): Indicates the affinity of the enzyme for H-Ala-Ala-pNA.[1]

(Turnover Number): The number of substrate molecules converted per second.[1]

Note: For Elastase, H-Ala-Ala-pNA has a higher

(lower affinity) compared to tetrapeptides, requiring higher substrate concentrations (0.5 –
2.0 mM) to approach saturation (

).[1]

Experimental Protocol
This protocol is designed for a 96-well microplate format, optimized for high-throughput

screening.[1]

Reagents & Preparation
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Reagent Concentration Preparation Notes

Assay Buffer 100 mM Tris-HCl, pH 8.0

Optimal pH for pNA resonance.

[1] Include 0.05% Tween-20 to

prevent enzyme adsorption.[1]

Substrate Stock 20–100 mM H-Ala-Ala-pNA

Dissolve in DMSO or DMF.[1]

Aqueous solubility is limited.

Store at -20°C.

Enzyme Stock Variable

Dilute in cold buffer

immediately before use.[1]

Keep on ice.

pNA Standard 10 mM

Essential for calculating the

extinction coefficient (

) specific to your buffer.

Assay Workflow
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1. Prepare Reagents
(Buffer, Enzyme, Substrate)

2. Plate Setup
Add 150µL Buffer + 10µL Enzyme

(Include 'No Enzyme' Blanks)

3. Pre-Incubation
10-15 mins @ 37°C
(Equilibrate Temp)

4. Initiation
Add 40µL H-Ala-Ala-pNA
(Final Conc: 0.5 - 2 mM)

5. Kinetic Read
Measure A405nm every 30s

for 10-20 mins

6. Analysis
Calculate Slope (ΔOD/min)

Click to download full resolution via product page

Figure 2: Step-by-step assay workflow for kinetic analysis.

Detailed Steps
Blanking: Always include a "Substrate Blank" (Buffer + Substrate, no Enzyme) to account for

spontaneous hydrolysis.[1]
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Initiation: Start the reaction by adding the substrate last. Rapid mixing (shaking the plate for

5s) is crucial for linearity.

Detection: Monitor Absorbance at 405 nm. If the signal is too high (>2.0 OD), read at a

slightly off-peak wavelength (e.g., 415 nm) or dilute the enzyme.[1]

Data Analysis & Calculations
The Beer-Lambert Law
Activity is calculated using the molar extinction coefficient (

) of pNA.[1]

[1]

: Absorbance (OD)[1]

: Extinction coefficient (typically 8,800 – 10,500 M

cm

at 405 nm) [3].[1]

: Pathlength (approx. 0.6 cm for 200 µL in a 96-well plate).

Calculating Activity (Units)
To determine the specific activity (Units/mg):

[1]

: Use 9.8 mM

cm

as a starting value, but self-validate by running a pNA standard curve.

Self-Validation Step: Prepare known concentrations of pNA (0–200 µM) in assay buffer.[1]

Plot OD405 vs. Concentration. The slope is your specific

.
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Validation & Troubleshooting
Self-Validating Controls

Linearity Check: Plot

vs. Time. Use only the linear portion (initial velocity,

) for calculations.[1] If the curve plateaus, the substrate is depleted; dilute the enzyme.

Z' Factor: For drug screening, calculate the Z' factor using positive (enzyme + substrate) and

negative (buffer + substrate) controls.[1] A value > 0.5 indicates a robust assay.

Common Pitfalls
Spontaneous Hydrolysis: H-Ala-Ala-pNA is unstable in alkaline pH (>9.[1]0) or if stored in

aqueous solution for long periods.[1] Always prepare fresh working solutions from DMSO

stocks.

Inner Filter Effect: Colored inhibitors (e.g., plant extracts) may absorb at 405 nm.[1] Use a

"Compound Blank" (Buffer + Compound + Substrate) to correct for this.[1]

Applications in Drug Discovery
This assay is the industry standard for screening Elastase Inhibitors (e.g., Sivelestat) for

treating:

COPD (Chronic Obstructive Pulmonary Disease): Neutrophil elastase degrades lung tissue;

inhibitors prevent this damage.[1]

Cystic Fibrosis: Monitoring elastase levels in sputum.

By using H-Ala-Ala-pNA, researchers can screen thousands of compounds to identify those

that competitively or non-competitively bind to the protease active site, preventing the release

of the yellow pNA product.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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